molecular formula C6H9F2NO2 B13591781 2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid

2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid

Cat. No.: B13591781
M. Wt: 165.14 g/mol
InChI Key: ABARNWJWQOCSTO-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid is a fluorinated organic compound that features a pyrrolidine ring. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid typically involves the introduction of fluorine atoms into a pyrrolidine precursor. One common method is the fluorination of pyrrolidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and bioactivity make it useful in studying biological processes and developing pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
  • Pyrrolidine-2-one derivatives

Uniqueness

2,2-Difluoro-2-(pyrrolidin-3-YL)acetic acid is unique due to its combination of a pyrrolidine ring and fluorine atoms, which confer enhanced stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

2,2-difluoro-2-pyrrolidin-3-ylacetic acid

InChI

InChI=1S/C6H9F2NO2/c7-6(8,5(10)11)4-1-2-9-3-4/h4,9H,1-3H2,(H,10,11)

InChI Key

ABARNWJWQOCSTO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(C(=O)O)(F)F

Origin of Product

United States

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